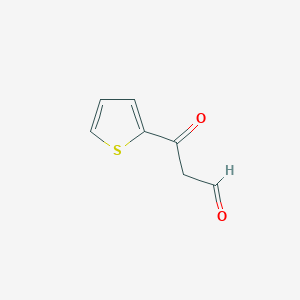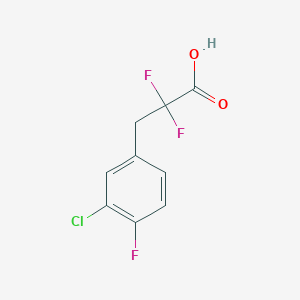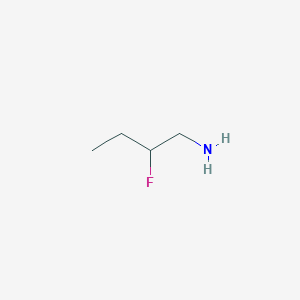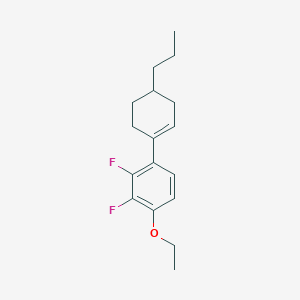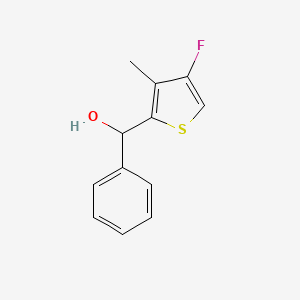![molecular formula C9H13NOS B13083937 3-[(5-Methylthiophen-3-yl)methoxy]azetidine](/img/structure/B13083937.png)
3-[(5-Methylthiophen-3-yl)methoxy]azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Methylthiophen-3-yl)methoxy]azetidine is a heterocyclic compound that contains both azetidine and thiophene moieties The azetidine ring is a four-membered nitrogen-containing ring, while the thiophene ring is a sulfur-containing five-membered aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and other techniques to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(5-Methylthiophen-3-yl)methoxy]azetidine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form amines.
Substitution: Both the azetidine and thiophene rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions can vary widely, but they often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted azetidine and thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives may have biological activity and could be used in the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Wirkmechanismus
The mechanism of action of 3-[(5-Methylthiophen-3-yl)methoxy]azetidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The azetidine ring can act as a pharmacophore, interacting with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The thiophene ring can contribute to the compound’s overall stability and electronic properties, influencing its activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: A simple four-membered nitrogen-containing ring.
Thiophene: A sulfur-containing five-membered aromatic ring.
3-(Pyrazol-1-yl)azetidine: A derivative of azetidine with a pyrazole moiety.
Uniqueness
3-[(5-Methylthiophen-3-yl)methoxy]azetidine is unique due to the combination of the azetidine and thiophene rings, which can impart distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential biological activity compared to simpler azetidine or thiophene derivatives.
Eigenschaften
Molekularformel |
C9H13NOS |
|---|---|
Molekulargewicht |
183.27 g/mol |
IUPAC-Name |
3-[(5-methylthiophen-3-yl)methoxy]azetidine |
InChI |
InChI=1S/C9H13NOS/c1-7-2-8(6-12-7)5-11-9-3-10-4-9/h2,6,9-10H,3-5H2,1H3 |
InChI-Schlüssel |
NCCCVKNAUZMQLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CS1)COC2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



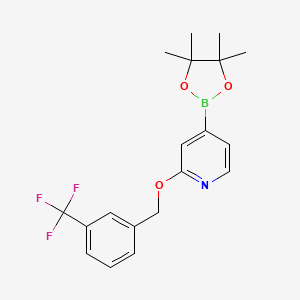
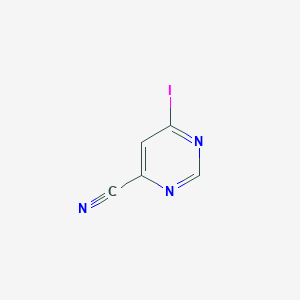

![2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol](/img/structure/B13083876.png)

